molecular formula C19H20N2O4S B7535664 N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide

N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide

Cat. No. B7535664
M. Wt: 372.4 g/mol
InChI Key: MTIUDDCDZQPYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has shown potential as an anticancer agent, with the ability to induce apoptosis and inhibit tumor growth.

Mechanism of Action

N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in the regulation of gene expression, and their acetylation status affects the accessibility of DNA to transcription factors. By inhibiting HDAC enzymes, N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has also been shown to have a low toxicity profile, with few side effects reported in preclinical studies. One limitation of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is its relatively low potency compared to other HDAC inhibitors. Another limitation is the potential for off-target effects, which may affect the expression of non-cancer-related genes.

Future Directions

Future research on N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide could focus on its potential as a combination therapy with other anticancer agents. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide could also be studied for its effects on the immune system, as HDAC inhibitors have been shown to modulate immune responses. Further studies could also investigate the potential of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide as a treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is a promising anticancer agent that works by inhibiting HDAC enzymes. Its specificity and low toxicity profile make it an attractive candidate for further research. While there are limitations to its use, the potential for combination therapies and its effects on the immune system make it an exciting area of study for future research.

Synthesis Methods

The synthesis of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide involves the reaction of 4-methylsulfonylphenylhydrazine with 3-phenylpyrrolidine-1-carboxylic acid, followed by acylation with acetic anhydride. The final product is obtained by recrystallization from ethyl acetate. The yield of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is approximately 50%.

Scientific Research Applications

N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast cancer, lung cancer, and prostate cancer. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has also been found to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-26(24,25)17-9-7-16(8-10-17)20-18(22)19(23)21-12-11-15(13-21)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIUDDCDZQPYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.